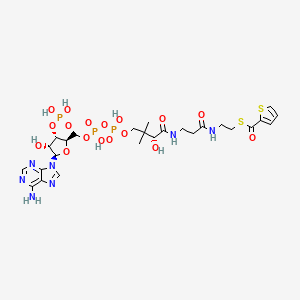
Thiophene-2-carbonyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of thiophene-2-carboxylic acid. It derives from a thiophene-2-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Therapeutic Properties
Thiophene-2-carbonyl-CoA and its derivatives have demonstrated a range of therapeutic properties, including:
- Anti-inflammatory : Compounds derived from thiophene have been shown to inhibit cyclooxygenase enzymes, which play a key role in inflammation pathways .
- Antimicrobial and Antifungal : Research indicates that thiophene derivatives possess significant activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .
- Anticancer : Some studies have identified thiophene derivatives as effective inhibitors of cancer cell proliferation, suggesting their role in cancer therapeutics .
Case Studies
- RORγt Inhibitors : Novel series of thiophene-based compounds have been developed as potent inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which is crucial in autoimmune diseases. These compounds showed high binding affinity and efficacy in mouse models of experimental autoimmune encephalomyelitis and collagen-induced arthritis .
Material Science
Organic Electronics
this compound derivatives are integral to the development of organic semiconductors and light-emitting diodes (OLEDs). Their unique electronic properties allow for:
- Enhanced Device Performance : Incorporating thiophene derivatives into semiconductor materials can significantly improve charge transport and overall device efficiency.
- Corrosion Inhibition : Thiophene derivatives are utilized as corrosion inhibitors in industrial applications, extending the lifespan of materials by protecting them from oxidative damage.
Biochemical Applications
Metabolic Pathways
this compound plays a role in various metabolic processes. Its involvement in biochemical reactions highlights its significance as a substrate or cofactor in enzymatic transformations.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between coenzyme A and thiophene-2-carboxylic acid under controlled conditions.
- Characterization Techniques : The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer | Effective against various pathogens; potential cancer therapies |
| Material Science | Organic semiconductors, OLEDs | Improved device performance; used as corrosion inhibitors |
| Biochemical Applications | Metabolic processes | Role as a substrate in enzymatic reactions |
Propiedades
Fórmula molecular |
C26H38N7O17P3S2 |
|---|---|
Peso molecular |
877.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate |
InChI |
InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
Clave InChI |
APTYNAZODMUFPO-CITAKDKDSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















